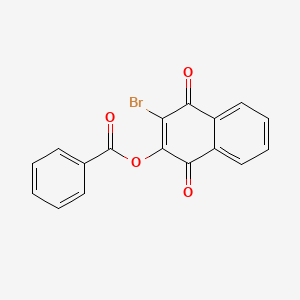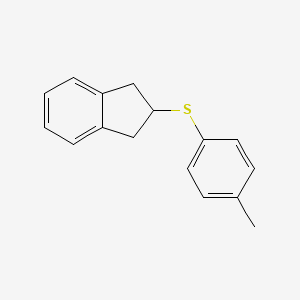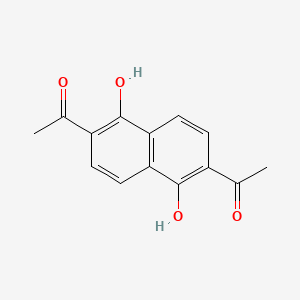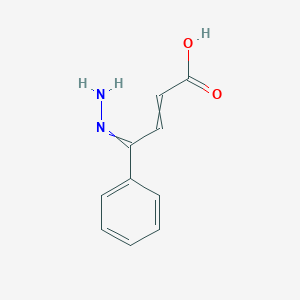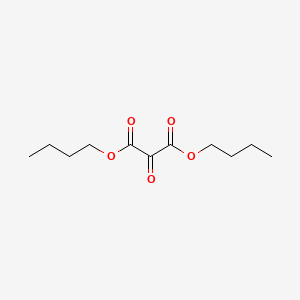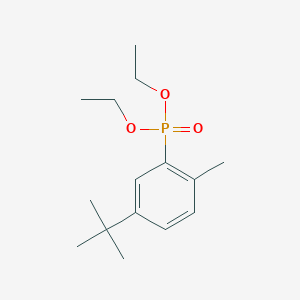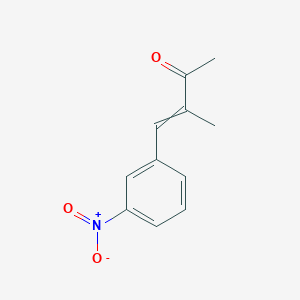
3-Methyl-4-(3-nitrophenyl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(3-nitrophenyl)but-3-en-2-one is an organic compound with the molecular formula C11H11NO3 It is a derivative of butenone, featuring a nitrophenyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(3-nitrophenyl)but-3-en-2-one typically involves the condensation of 3-nitrobenzaldehyde with methyl vinyl ketone under basic conditions. The reaction proceeds via a Michael addition followed by an aldol condensation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-(3-nitrophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methyl-4-(3-nitrophenyl)but-3-en-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-(3-nitrophenyl)but-3-en-2-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Nitrophenyl)-3-buten-2-one: Similar structure but with a different substitution pattern on the phenyl ring.
4-Methyl-3-nitrophenylboronic acid: Contains a boronic acid group instead of the butenone moiety.
3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)-: Features a hydroxy and methoxy group on the phenyl ring .
Uniqueness
3-Methyl-4-(3-nitrophenyl)but-3-en-2-one is unique due to its specific substitution pattern and the presence of both a nitro group and a double bond. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
102880-61-5 |
|---|---|
Formule moléculaire |
C11H11NO3 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
3-methyl-4-(3-nitrophenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H11NO3/c1-8(9(2)13)6-10-4-3-5-11(7-10)12(14)15/h3-7H,1-2H3 |
Clé InChI |
PJTGUYNMBGLCOD-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro-](/img/structure/B14345292.png)
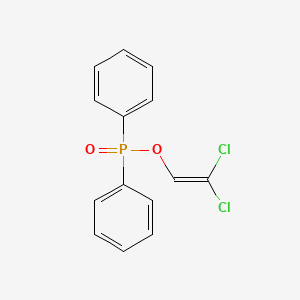
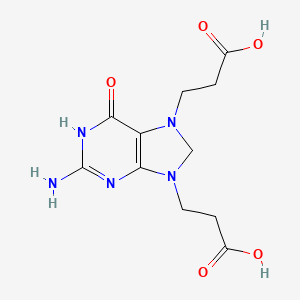
![3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B14345312.png)
